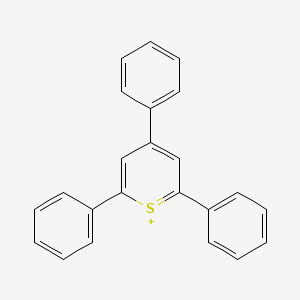

2,4,6-Triphenylthiopyrylium

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C23H17S+ |

|---|---|

分子量 |

325.4 g/mol |

IUPAC 名称 |

2,4,6-triphenylthiopyrylium |

InChI |

InChI=1S/C23H17S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H/q+1 |

InChI 键 |

WNWXXQTUESDFIN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

产品来源 |

United States |

Historical Context and Evolution of Research on Thiopyrylium Salts

Early Discoveries and Recognition of Thiopyrylium (B1249539) Cations

The exploration of thiopyrylium salts trails that of their oxygen-containing counterparts, the pyrylium (B1242799) salts, which were first reported in 1911. nih.gov It took nearly half a century after the discovery of pyrylium salts for thiopyrylium salts to be synthesized and characterized. thieme-connect.de The initial synthesis of thiopyrylium salts involved the conversion of pyrylium salts by reaction with sodium sulfide (B99878). thieme-connect.dehandwiki.orgwikipedia.org This method provided a direct route to the sulfur analogs, allowing for comparative studies.

The fundamental structure of the thiopyrylium cation is a six-membered ring with five carbon atoms and one sulfur atom, bearing a positive charge (C₅H₅S⁺). handwiki.orgwikipedia.org This aromatic cation and its derivatives have garnered significant interest due to their unique chemical and physical properties. The aromaticity of the thiopyrylium ring contributes to its stability, which is greater than that of pyrylium salts due to the higher polarizability of the sulfur atom. handwiki.orgwikipedia.org

Methodological Advancements in Heterocyclic Sulfur Chemistry

The synthesis of thiopyrylium salts has evolved significantly since their initial discovery. While the conversion from pyrylium salts remains a viable method, other synthetic routes have been developed to access a wider range of substituted thiopyrylium derivatives. thieme-connect.de These methods are crucial for tuning the electronic and steric properties of the cation for various applications.

One key advancement involves the reaction of 1,5-diketones with sulfurizing agents like phosphorus pentasulfide, followed by dehydrogenation to form the aromatic thiopyrylium ring. thieme-connect.de For instance, 2,4,6-triphenylthiopyrylium dihydrogen phosphate (B84403) can be synthesized from a 1,5-diketone and phosphorus pentasulfide at elevated temperatures. thieme-connect.de Another important method is the reduction of thiopyran-4-ones to the corresponding thiopyranols, which are then converted to thiopyrylium salts upon treatment with acid. cdnsciencepub.com

The "ship-in-a-bottle" synthesis represents a more recent and sophisticated approach, where this compound cations are synthesized within the supercages of zeolites. cusat.ac.in This method involves reacting chalcone (B49325) and acetophenone (B1666503) in the presence of hydrogen sulfide within the zeolite framework. cusat.ac.in This technique encapsulates the thiopyrylium ions, leading to robust and efficient photocatalysts. cusat.ac.in

A variety of synthetic strategies for sulfur-containing heterocycles, including thiopyrans and thiopyrylium salts, have been explored, highlighting the versatility of heterocyclic sulfur chemistry. tandfonline.comnih.govrjptonline.org These advancements have enabled the synthesis of complex structures, such as thiophene-fused thiopyrylium salts and dicationic thiopyrylium salts. researchgate.netnih.govacs.org

Expansion into Interdisciplinary Research Domains for Thiopyrylium Systems

The unique photophysical and electrochemical properties of thiopyrylium salts, including this compound, have propelled their use in diverse scientific fields. thieme-connect.de Initially of interest in fundamental organic chemistry, their applications now extend to materials science, medicinal chemistry, and photocatalysis. nih.govopenmedicinalchemistryjournal.comnih.gov

In materials science, thiopyrylium salts are utilized as:

Photosensitizers: Their ability to absorb light and transfer energy makes them valuable in photodynamic therapy and for initiating photochemical reactions. scribd.com

Dyes: Appropriately substituted thiopyrylium salts can function as dyes with applications in photographic and reprographic technologies. thieme-connect.de

Photocatalysts: Zeolite-encapsulated this compound has been shown to be an efficient and robust photocatalyst for degrading pollutants in water. cusat.ac.in

In medicinal chemistry, sulfur-containing heterocycles, including thiopyrans, are recognized for their therapeutic potential, exhibiting a wide range of biological activities. nih.govopenmedicinalchemistryjournal.comnih.gov While specific applications of this compound in medicine are still emerging, the broader class of thiopyrylium salts holds promise. ontosight.ai

The study of excited-state reactions of this compound tetrafluoroborate (B81430) with electron donors has provided insights into electron transfer mechanisms, which are fundamental to their application in organic synthesis and photodynamic therapy. scribd.com

Comparative Historical Perspectives with Pyrylium Analogs

Historically, research into thiopyrylium salts has often been in direct comparison to their pyrylium counterparts. thieme-connect.de Pyrylium salts were discovered much earlier and have been more extensively studied, serving as a benchmark for understanding the properties of their heavier chalcogen analogs. nih.govresearchgate.netsemanticscholar.org

Key Differences and Similarities:

| Property | Pyrylium Salts | Thiopyrylium Salts |

| Reactivity | More reactive towards nucleophiles. handwiki.orgwikipedia.org | Less reactive due to the higher polarizability of sulfur. handwiki.orgwikipedia.org |

| Stability | Generally less stable. | More stable. handwiki.orgwikipedia.org |

| Aromaticity | Aromatic, but the oxygen atom is more electronegative than carbon. | Considered the most aromatic among the chalcogenic 6-membered unsaturated heterocycles due to the similar electronegativity of sulfur and carbon. handwiki.orgwikipedia.org |

| Synthesis | Often synthesized via condensation reactions of ketones and aldehydes. orgsyn.orgchemicalbook.com | Can be synthesized from pyrylium salts or via specific sulfur-insertion reactions. thieme-connect.dehandwiki.orgwikipedia.org |

| Applications | Widely used as precursors for other heterocycles, photocatalysts, and sensitizers. nih.govresearchgate.netsemanticscholar.org | Similar applications in photocatalysis and as sensitizers, with potential advantages in stability. thieme-connect.describd.com |

The conversion of 2,4,6-triphenylpyrylium (B3243816) perchlorate (B79767) to this compound perchlorate by reaction with sodium sulfide is a classic example of the direct chemical relationship between these two classes of compounds. thieme-connect.de This interconversion has been a cornerstone for comparative studies of their properties and reactivity.

Synthetic Methodologies for 2,4,6 Triphenylthiopyrylium and Its Derivatives

Classical and Established Synthetic Routes

A prominent and well-established method for the synthesis of 2,4,6-triphenylthiopyrylium salts involves the replacement of the oxygen atom in the corresponding pyrylium (B1242799) salt with a sulfur atom. wikipedia.org This chalcogen exchange reaction is a versatile route to various thiopyrylium (B1249539) salts. nih.gov The typical procedure involves treating a 2,4,6-trisubstituted pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), with sodium sulfide (B99878). wikipedia.org The subsequent addition of an acid facilitates the precipitation of the thiopyrylium salt. wikipedia.org This transformation from pyrylium to thiopyrylium salts highlights the utility of pyrylium salts as precursors in the synthesis of diverse heterocyclic compounds. nih.gov

| Reactant | Reagent | Product | Reference |

| 2,4,6-Trisubstituted Pyrylium Salt | Sodium Sulfide, then Acid | 2,4,6-Trisubstituted Thiopyrylium Salt | wikipedia.org |

The synthesis of thiopyrylium compounds can be achieved through the annulative condensation of 1,5-dicarbonyl compounds with hydrogen sulfide (H₂S), a reaction analogous to the Paal-Knorr synthesis. This classical approach is effective for constructing thiopyrylium and benzothiopyrylium systems. For the synthesis of this compound, the required precursor is 1,3,5-triphenyl-1,5-pentanedione. This 1,5-diketone is a key intermediate in the formation of various heterocyclic compounds, including pyrylium salts and substituted pyridines. nih.govresearchgate.net The synthesis of these 1,5-diketones can be accomplished through methods like the Claisen-Schmidt condensation followed by a Michael addition reaction between aryl ketones and aryl aldehydes. nih.govnih.gov

| Precursor | Reagent | Product | Reference |

| 1,5-Dicarbonyl Compound | Hydrogen Sulfide (H₂S) | Thiopyrylium Compound | |

| 1,3,5-Triphenyl-1,5-pentanedione | Sulfur Transfer Reagent | This compound |

Another established route for the synthesis of thiopyrylium salts involves the reaction of 1,5-diketones with sulfurizing agents like hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀). These reagents facilitate the cyclization and incorporation of the sulfur atom to form the thiopyrylium ring. The versatility of this method allows for the preparation of a wide range of thiopyrylium derivatives by varying the substituents on the 1,5-diketone precursor.

Modern and Sustainable Synthetic Approaches

Modern synthetic efforts are increasingly focused on developing catalytic methods for the preparation of heterocyclic compounds, including thiopyrylium salts, to improve efficiency and sustainability. While specific catalytic routes for the direct synthesis of this compound are still emerging, related research on the catalytic reduction of pyrylium and thiopyrylium salts to their saturated heterocyclic counterparts has been reviewed. osi.lv Furthermore, the application of pyrylium salts, which are precursors to thiopyrylium salts, as visible-light photocatalysts is an active area of research. nih.gov This highlights the potential for developing photocatalytic pathways for their synthesis as well.

In line with green chemistry principles, solvent-free conditions are being explored for various organic transformations. An example is the efficient reduction of triarylthiopyrylium salts to the corresponding 2H- and 4H-thiopyrans using sodium borohydride on alumina under solvent-free conditions. tandfonline.com This approach involves grinding the reactants in a mortar, offering a simple and environmentally benign alternative to solution-based reactions. tandfonline.com While this specific example focuses on the reduction of thiopyrylium salts, the principle of mechanochemistry and solvent-free synthesis holds promise for the development of more sustainable methods for the synthesis of this compound itself.

| Method | Reagents | Product | Key Feature | Reference |

| Solvent-Free Reduction | Triarylthiopyrylium Salt, NaBH₄/Alumina | 2H- and 4H-Thiopyrans | Grinding in a mortar, no solvent | tandfonline.com |

Microwave-Assisted and Photochemical Syntheses

Modern synthetic chemistry increasingly employs alternative energy sources to drive reactions more efficiently. Microwave irradiation and photochemical methods represent two such advanced approaches.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, prized for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the methodology has been successfully applied to a wide range of related heterocyclic compounds, including pyrimidines and quinolines. nih.govnih.gov For instance, multicomponent reactions to form complex heterocycles have been achieved in minutes under microwave irradiation, compared to hours or days using conventional heating. nih.gov A notable example in a related field is the Ni(0)-mediated Yamamoto coupling to produce poly[bis(4-phenyl)(2,4,6-trimethyl-phenyl)amine] (PTAA), where microwave heating reduced the reaction time from over a day to just 30 minutes for full conversion. researchgate.net These successes suggest that microwave-assisted protocols could be readily adapted for the synthesis of thiopyrylium salts, offering a greener and more efficient alternative to traditional methods.

Photochemical Approaches: Photochemical methods involve the use of light to initiate chemical reactions. In the context of the pyrylium scaffold, these compounds are more frequently utilized as photosensitizers or photocatalysts rather than being the products of photochemical synthesis. gpgcpurola.ac.inresearchgate.net For example, 2,4,6-triarylpyrylium tetrafluoroborate salts are effective photosensitizers that can initiate reactions under visible light irradiation, such as in redox-neutral 1,3-dipolar cycloadditions. gpgcpurola.ac.in The pyrylium core's ability to absorb light and participate in single electron transfer processes makes it valuable in photoredox catalysis. gpgcpurola.ac.innih.gov The photooxygenation of stilbenes to benzaldehyde, for instance, can be facilitated by 2,4,6-triphenylpyrylium tetrafluoroborate. researchgate.net While direct photochemical cyclization to form the thiopyrylium ring is not a commonly reported primary synthetic route, the extensive use of its analogs in photochemical applications underscores the chromophoric nature and electronic properties of this heterocyclic system.

Chemical Reactivity and Transformation Mechanisms of 2,4,6 Triphenylthiopyrylium

Nucleophilic Additions and Ring Transformation Reactions

The electron-deficient nature of the thiopyrylium (B1249539) ring, particularly at the positions alpha (C2, C6) and gamma (C4) to the sulfur heteroatom, makes it a prime target for nucleophilic attack. These reactions often lead to the formation of intermediate thiopyrans, which can subsequently undergo ring-opening or rearrangement reactions to yield a diverse array of acyclic or new heterocyclic structures. Thiopyrylium salts are generally less reactive than their pyrylium (B1242799) counterparts due to the higher polarizability of the sulfur atom. wikipedia.org

The reaction of 2,4,6-triphenylpyrylium (B3243816) salts, the oxygen analogue of the title compound, with nitrogen nucleophiles like primary amines typically results in a ring transformation. nih.gov This reaction proceeds via a nucleophilic attack of the amine on the pyrylium ring, leading to a ring-opened intermediate that subsequently cyclizes to form a 2,4,6-triphenylpyridinium salt. nih.gov

While specific studies on 2,4,6-triphenylthiopyrylium with amines are less common, the reactivity is expected to be analogous. The reaction of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) with various amino acids has been explored, yielding different products depending on the amino acid structure, including decarboxylation products and triphenylpyridines. researchgate.net Similarly, pyrylium salts are known to react with amines to form pyridinium (B92312) salts, a transformation that has been utilized in sensing applications. nih.gov

Table 1: Products from Reactions of 2,4,6-Triphenylpyrylium Salts with Amino Acids researchgate.net Press the button to view the interactive table. Toggle Table

Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon-based nucleophiles that readily react with electrophilic centers. wikipedia.orglibretexts.org Their addition to aldehydes and ketones is a fundamental method for forming carbon-carbon bonds and producing alcohols. libretexts.orgmasterorganicchemistry.com

In the context of thiopyrylium salts, these strong nucleophiles are expected to attack the electron-deficient carbons of the ring. The general mechanism involves the nucleophilic addition of the carbanionic carbon from the organometallic reagent to the thiopyrylium cation. libretexts.org This attack would neutralize the positive charge and form a 4H-thiopyran intermediate. Depending on the reaction conditions and the nature of the substituents, this intermediate could be isolated or undergo further transformations.

The regioselectivity of nucleophilic attack on substituted pyrylium and thiopyrylium rings is governed by the distribution of positive charge. In 2,4,6-trisubstituted systems, the positive charge is delocalized but is most concentrated at the α (C2, C6) and γ (C4) positions. Theoretical calculations and experimental evidence for pyrylium salts indicate that nucleophilic attack occurs preferentially at the α-positions, which have the highest electron deficit.

This preference for α-attack leads to the formation of 2H- or 6H-pyran or thiopyran intermediates. Subsequent ring-opening is a thermally allowed electrocyclic reaction. For certain nucleophiles and substitution patterns, attack at the γ-position can also occur, leading to 4H-pyran or thiopyran adducts. The specific regiochemical outcome is a result of a complex interplay between kinetic and thermodynamic control factors. researchgate.net

A significant application of the reactivity of pyrylium salts is their transformation into thiopyrylium salts for chemical sensing. Specifically, 2,4,6-triphenylpyrylium and its derivatives are used as effective reagents for the detection of sulfide (B99878) ions. researchgate.net The underlying principle is the specific reaction between the pyrylium cation and sulfide ions (S²⁻ or HS⁻), which results in the replacement of the oxygen heteroatom with sulfur, yielding the corresponding this compound derivative. researchgate.net

This transformation is often accompanied by a distinct color change, forming the basis for colorimetric detection methods. For example, the reaction of sulfide with certain 2,4,6-triphenylpyrylium derivatives produces visible yellow or blue spots on a colorless background. researchgate.net Computational studies have shown that this pyrylium-thiopyrylium transformation is thermodynamically unfavorable under neutral conditions but is significantly facilitated in an acidic environment. researchgate.netresearchgate.net This method has been successfully applied to the determination of sulfide ions in water samples. researchgate.net

Table 2: Characteristics of Sulfide Sensing via Pyrylium-Thiopyrylium Transformation researchgate.net Press the button to view the interactive table. Toggle Table

Redox Chemistry and Radical Formation

The aromatic, cationic nature of this compound also predisposes it to redox reactions, particularly one-electron reduction processes that lead to the formation of radical species.

The one-electron reduction of the this compound cation generates a neutral 2,4,6-triphenylthiopyranyl radical. The analogous 2,4,6-triphenylpyrylium (TPP) cation has been studied in photoinduced electron transfer reactions. rsc.org Flash photolysis experiments have allowed for the direct observation of the TPP radical, confirming the viability of the one-electron reduction pathway. rsc.org

Electrochemical methods can also be employed to study these reduction processes. The electrochemical reduction of similar aromatic, electron-deficient heterocyclic compounds has been shown to produce radical anions. These radical species can be highly reactive and may undergo subsequent reactions such as dimerization. The stability and fate of the generated 2,4,6-triphenylthiopyranyl radical would depend on the solvent, temperature, and the presence of other reactive species in the medium.

Oxidation Processes and Cation Radical Generation

This compound and its analogs are recognized for their potent photooxidizing capabilities. researchgate.net Upon absorption of light, the thiopyrylium salt is promoted to an electronically excited state, which is a significantly stronger oxidizing agent than its ground state. ictp.it This excited species can participate in oxidation processes by accepting an electron from a suitable donor molecule (substrate). This process, known as photoinduced electron transfer (PET), results in the generation of a substrate radical cation and the corresponding neutral thiopyrylium radical. rsc.org

The general mechanism can be represented as: TPT⁺ + hν → ¹TPT⁺ → ³TPT⁺** ³TPT⁺ + Substrate → TPT• + Substrate•⁺*

Here, TPT⁺ represents the this compound cation, ¹TPT⁺* and ³TPT⁺* are its excited singlet and triplet states, respectively, TPT• is the triphenylthiopyrylyl radical, and Substrate•⁺ is the generated cation radical of the substrate.

While the photochemistry of thiopyrylium salts has been studied, much of the detailed mechanistic work has been performed on the closely related oxygen analog, 2,4,6-triphenylpyrylium (TPP⁺). rsc.org TPP⁺ is a well-established electron-transfer photosensitizer that operates through this mechanism. researchgate.netacs.org For instance, laser flash photolysis studies of TPP⁺ have allowed for the direct observation of the transient pyrylyl radical (TPP•) at 550 nm, confirming the occurrence of electron transfer. rsc.org Given the similar electronic structures and photochemical properties of pyrylium and thiopyrylium salts, it is mechanistically inferred that this compound participates in analogous oxidation processes, serving as a powerful photocatalyst for the generation of radical cations from a variety of organic molecules. researchgate.netresearchgate.net The primary fate of the generated radical cation is determined by its specific chemical structure and the reaction environment, and can include deprotonation, bond cleavage, or cycloaddition. princeton.edu

Electron Transfer Mechanisms in Photochemical Reactions

The photochemical reactions of this compound are predominantly governed by electron transfer mechanisms. rsc.org The process is initiated by the absorption of a photon, which elevates the thiopyrylium cation to an excited state. This excited state is a potent electron acceptor. ictp.it When in the presence of an electron donor, an electron can be transferred from the donor to the excited thiopyrylium cation.

Studies on the analogous 2,4,6-triphenylpyrylium (TPP⁺) cation with various electron donors, such as halogenated benzenes, have elucidated the key factors governing this process. rsc.org The efficiency of the electron transfer is strongly dependent on the free energy change (ΔG_et) of the reaction, which can be estimated using the Rehm-Weller equation. The observation of the transient TPP radical and a good correlation between the quenching rate constants and the calculated free energy changes provide strong evidence for an electron transfer mechanism. rsc.orgresearchgate.net

The key steps in the photochemical electron transfer are:

Excitation: The ground-state sensitizer (B1316253) (TPT⁺) absorbs light to form an excited state (*TPT⁺).

Electron Transfer: The excited sensitizer interacts with a donor molecule (D), leading to the formation of a radical ion pair [TPT• D•⁺].

Separation/Recombination: The radical ion pair can either separate into free radicals (TPT• and D•⁺) or undergo back-electron transfer to regenerate the ground state reactants.

The solvent plays a crucial role in this mechanism, affecting the energetics of the reaction, the diffusion of the reactants, and the stability and fate of the resulting radical ion pair. rsc.orgresearchgate.net For example, studies comparing reactions in acetonitrile (B52724) and chloroform (B151607) have shown a distinct solvent effect on the radical yield and recombination rates. rsc.org These well-documented mechanisms for TPP⁺ are considered directly applicable to this compound due to their shared structural and electronic characteristics.

Photoreactions and Photoinduced Transformations

Photosensitized Reactions and Cycloadditions

This compound salts are effective photosensitizers, capable of initiating chemical reactions by absorbing light and transferring the energy to another molecule. researchgate.net This property is utilized in various applications, including the initiation of photopolymerization and the dissociation of peroxidic compounds. rsc.org In a photosensitized reaction, the thiopyrylium salt absorbs light that the substrate cannot, becomes excited, and then interacts with the substrate. This interaction can occur via two primary mechanisms: energy transfer or electron transfer.

In the context of cycloadditions, photosensitization is a powerful tool for accessing products not readily formed under thermal conditions. broadinstitute.org For example, [2+2] photocycloadditions often proceed via the triplet excited state of one of the alkene components. nih.gov A triplet photosensitizer, such as the excited triplet state of this compound, can be used to populate the substrate's triplet state through a process called triplet-triplet energy transfer.

Sensitizer (S) + hν → ¹S → ³S** ³S + Substrate (R) → S + ³R** ³R + Alkene → Cycloadduct*

For this energy transfer to be efficient, the triplet energy of the sensitizer must be greater than that of the substrate. The 2,4,6-triphenylpyrylium cation has been shown to photosensitize the dimerization of cinnamate (B1238496) derivatives, which involves cycloaddition, further supporting the role of this class of compounds in such reactions. rsc.org The use of photosensitizers like thiopyrylium salts allows for the use of longer wavelength, lower energy light (e.g., visible light), which can prevent undesirable side reactions often caused by high-energy UV radiation. nih.gov

Photoisomerization and Rearrangement Processes

While direct photoisomerization of the aromatic this compound cation is not a commonly observed process, related thiopyran structures derived from it undergo significant photoinduced rearrangements. Specifically, 4-alkyl-2,4,6-triaryl-4H-thiopyrans, which can be synthesized from the corresponding thiopyrylium salts (see Section 3.4), are known to undergo UV-induced isomerization. nih.gov

Upon irradiation in solution, 4-methyl-2,4,6-triphenyl-4H-thiopyran rearranges to form 4-methyl-2,3,6-triphenyl-2H-thiopyran. nih.gov This transformation involves a formal migration of a phenyl group from the C2 to the C3 position of the thiopyran ring. This type of rearrangement highlights the photochemical reactivity of the non-aromatic thiopyran ring system.

In addition to the rearrangement of related structures, the 2,4,6-triphenylpyrylium cation (TPP⁺) can act as a photosensitizer to induce isomerization in other molecules. For example, the excited triplet state of TPP⁺ can mediate the trans-cis isomerization of cinnamate derivatives. rsc.org This occurs via an electron transfer mechanism where the intermediate cinnamate radical cation undergoes rotation around the carbon-carbon double bond before back-electron transfer restores the ground state, yielding a mixture of isomers. Given the photochemical similarities, this compound is expected to facilitate similar photosensitized isomerization reactions.

Reaction with Hydride Donors and Formation of Thiopyrans

The aromatic this compound cation readily reacts with hydride donors and other carbon-based nucleophiles. This reaction constitutes a fundamental transformation, leading to the formation of neutral, non-aromatic 4H-thiopyran derivatives. The addition of a hydride ion (H⁻), typically from a reagent such as sodium borohydride, occurs at one of the electrophilic carbon centers of the thiopyrylium ring. While addition can potentially occur at the C2, C4, or C6 positions, for 2,4,6-trisubstituted thiopyrylium salts, addition at the C4 position is often favored, leading to the corresponding 4H-thiopyran.

A well-documented example that illustrates this reactivity is the reaction of this compound perchlorate (B79767) with Grignard reagents, which are sources of potent carbanions. The reaction with methyl magnesium bromide results in the addition of a methyl group to the C4 position, yielding 4-methyl-2,4,6-triphenyl-4H-thiopyran. nih.gov This reaction underscores the susceptibility of the thiopyrylium ring to nucleophilic attack, leading to the formation of stable thiopyran structures. These reactions are crucial for converting the stable, aromatic thiopyrylium salts into more complex, functionalized heterocyclic systems. nih.govnih.gov

| Thiopyrylium Salt | Reagent | Product | Reference |

|---|---|---|---|

| This compound Perchlorate | Sodium Borohydride (NaBH₄) | 2,4,6-Triphenyl-4H-thiopyran | General Reaction |

| This compound Perchlorate | Methyl Magnesium Bromide (CH₃MgBr) | 4-Methyl-2,4,6-triphenyl-4H-thiopyran | nih.gov |

| 3,5-Dimethyl-2,4,6-triphenylthiopyrylium Perchlorate | Methyl Magnesium Bromide (CH₃MgBr) | 3,4,5-Trimethyl-2,4,6-triphenyl-4H-thiopyran | nih.gov |

Advanced Spectroscopic and Photophysical Investigations of 2,4,6 Triphenylthiopyrylium

Electronic Absorption and Emission Characteristics

The electronic absorption and emission profiles of thiopyrylium (B1249539) salts are fundamental to understanding their behavior in various photochemical applications. These characteristics are sensitive to the molecular structure and the surrounding environment.

In solution, 2,4,6-triphenylthiopyrylium salts exhibit strong absorption in the visible region of the electromagnetic spectrum. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the absorption maxima of these compounds. For instance, calculations for para-dimethylamino-2,4,6-triphenylthiopyrylium tetrafluoroborate (B81430) in an aqueous solution predict an absorption maximum (λmax) at 526 nm. researchgate.net This is red-shifted compared to its pyrylium (B1242799) analog, a trend that is generally observed when comparing thiopyrylium salts to their pyrylium counterparts. researchgate.netresearchgate.net This bathochromic shift is attributed to the lower electronegativity and higher polarizability of the sulfur atom compared to oxygen, which leads to a smaller HOMO-LUMO gap.

The absorption spectrum of these salts is typically characterized by two main bands. These are often referred to as the x-band and y-band, corresponding to electronic transitions polarized along the long and short axes of the molecule, respectively. researchgate.net The position and intensity of these bands are influenced by the substituents on the phenyl rings.

While solution-state UV-Visible spectroscopy is well-documented for analogous compounds, detailed experimental data on the solid-state absorption spectrum of this compound is not extensively covered in the reviewed literature.

This compound and its derivatives are known to be fluorescent. researchgate.net Upon excitation at their absorption maxima, they emit light at a longer wavelength, a phenomenon known as Stokes shift. The fluorescence emission spectra are typically broad and relatively featureless. researchgate.net

A comparative study on the fluorescence properties of several pyrylium and thiopyrylium salts revealed that the fluorescence maxima (λf) for thiopyrylium salts are generally red-shifted compared to the corresponding pyrylium salts. For example, this compound perchlorate (B79767) in acetonitrile (B52724) exhibits a fluorescence maximum at 560 nm. researchgate.net

Interactive Table: Fluorescence Maxima of Selected Thiopyrylium Salts in Acetonitrile

| Compound | Substituents | λf (nm) |

| This compound perchlorate | H | 560 |

| 2,6-Diphenyl-4-(p-methoxyphenyl)thiopyrylium perchlorate | 4-OCH₃ | 600 |

| 4-Phenyl-2,6-bis(p-methoxyphenyl)thiopyrylium perchlorate | 2,6-OCH₃ | 610 |

Data sourced from Fouassier, J. P., et al. (1991). researchgate.net

Detailed studies specifically characterizing the phosphorescence of this compound are not prevalent in the examined scientific literature. Phosphorescence involves a spin-forbidden transition from an excited triplet state to the singlet ground state and is often weaker and longer-lived than fluorescence. rsc.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For thiopyrylium salts, the quantum yields are notably lower than for their pyrylium analogs. researchgate.net This suggests that the presence of the heavier sulfur atom enhances non-radiative decay pathways, such as intersystem crossing to the triplet state. For this compound perchlorate in acetonitrile, the fluorescence quantum yield is 0.01. researchgate.net

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetimes of thiopyrylium salts are significantly shorter, often by an order of magnitude, than those of the corresponding pyrylium salts. researchgate.net For this compound perchlorate, the fluorescence lifetime is reported to be 0.23 ns, with a minor component of 0.85 ns. researchgate.net This short lifetime is consistent with the low fluorescence quantum yield and the heavy-atom effect of sulfur.

Interactive Table: Photophysical Data for this compound Perchlorate in Acetonitrile

| Parameter | Value |

| Fluorescence Quantum Yield (Φf) | 0.01 |

| Fluorescence Lifetime (τ) | 0.23 ns (90%), 0.85 ns (10%) |

Data sourced from Fouassier, J. P., et al. (1991). researchgate.net

The spectroscopic properties of this compound can be influenced by the solvent environment, a phenomenon known as solvatochromism. While extensive solvatochromic studies specifically for this compound were not found in the reviewed literature, general trends for related compounds indicate that the polarity of the solvent can affect the position of absorption and emission maxima. researchgate.net For donor-acceptor type molecules, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of a more polar excited state. researchgate.net This positive emission solvatochromism is characteristic of molecules exhibiting intramolecular charge transfer upon excitation. researchgate.net

Time-Resolved Spectroscopic Studies

To understand the fate of the molecule after light absorption, time-resolved spectroscopic techniques are employed to monitor the dynamics of the excited states on very short timescales.

Femtosecond and picosecond transient absorption spectroscopy are powerful pump-probe techniques used to study the dynamics of short-lived excited states. rsc.orgrsc.org In these experiments, a short laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorption of the sample as a function of time and wavelength. This allows for the direct observation of excited state absorption, ground state bleaching, and the formation of transient species such as radicals or triplet states. rsc.org

This technique can elucidate the rates of processes like internal conversion, intersystem crossing, and electron transfer. rsc.orgrsc.org While these techniques have been applied to study the excited-state dynamics of related compounds such as phenylthiophenes, revealing efficient intersystem crossing to the triplet state on a picosecond timescale, specific studies on this compound using femtosecond or picosecond transient absorption spectroscopy were not identified in the surveyed literature. Such studies would be invaluable for directly observing the ultrafast dynamics, including the rate of intersystem crossing, which is inferred to be rapid from the low fluorescence quantum yield and short lifetime.

Excited State Dynamics and Relaxation Pathways

The photophysical behavior of this compound following the absorption of light is governed by a series of dynamic processes that dictate the fate of the excited state. Studies on this compound tetrafluoroborate (TPTP) in acetonitrile have explored its excited singlet state reactions. The primary relaxation pathway for the excited singlet state (S₁) is fluorescence, though the efficiency of this process can be influenced by interactions with other molecules.

One of the key deactivation pathways is photoinduced electron transfer (PET). When interacting with various electron donors, the fluorescence of TPTP is quenched. This process involves the transfer of an electron from the donor molecule to the excited thiopyrylium salt, forming a radical pair. The rates of these quenching reactions are highly dependent on the free energy of the electron transfer process. acs.org

Intersystem crossing (ISC), a transition from the singlet excited state (S₁) to a triplet state (T₁), is another significant relaxation pathway. The presence of the sulfur atom in the thiopyrylium ring, being a heavier atom than oxygen, can enhance spin-orbit coupling. This "internal heavy atom effect" is expected to facilitate ISC, making the formation of the triplet state more efficient compared to its oxygen analogue, 2,4,6-triphenylpyrylium (B3243816). Furthermore, interactions with external heavy atoms, such as halides from quenching molecules, can also induce triplet state formation. acs.org Once populated, the triplet state can deactivate through phosphorescence or non-radiative decay, or it can participate in further chemical reactions.

A study involving fluorescence quenching of this compound tetrafluoroborate by various halogenated compounds in acetonitrile demonstrated the induction of the triplet state through both internal and external heavy atom effects. acs.org However, detailed quantitative data on the rate constants for fluorescence, internal conversion, and intersystem crossing for the isolated molecule are not extensively documented in the available literature.

Table 4.1: Summary of Key Photophysical Processes for this compound

| Process | Description | Influencing Factors |

| Fluorescence | Radiative decay from the first excited singlet state (S₁) to the ground state (S₀). | Solvent polarity, molecular structure. |

| Photoinduced Electron Transfer (PET) | Quenching of the excited state via electron transfer with donor molecules. | Presence of electron donors, solvent. acs.org |

| Intersystem Crossing (ISC) | Non-radiative transition from the S₁ state to the first triplet state (T₁). | Internal heavy atom (Sulfur), external heavy atoms. acs.org |

| Internal Conversion (IC) | Non-radiative decay from a higher to a lower electronic state of the same spin multiplicity. | Molecular rigidity and vibrational modes. |

Vibrational Spectroscopy and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide a "fingerprint" based on the vibrational modes of the molecule's constituent bonds and functional groups.

Key expected vibrational modes include:

C=C Stretching: Vibrations from the aromatic rings (both phenyl and thiopyrylium) are expected in the 1400–1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the substituted phenyl rings would produce characteristic bands in the 1000–1300 cm⁻¹ and 650–1000 cm⁻¹ regions, respectively.

C-S Stretching: Vibrations involving the C-S bonds within the thiopyrylium ring are expected, though they are often weaker and can be coupled with other modes, appearing in the fingerprint region.

Ring Vibrations: "Breathing" modes and other deformations of the thiopyrylium and phenyl rings will contribute to the complex pattern in the fingerprint region (below 1300 cm⁻¹).

For the related compound 2,4,6-triphenylpyrylium tetrachloroferrate, Raman peaks around 950 cm⁻¹, 1000 cm⁻¹, and 1590 cm⁻¹ have been assigned to aromatic ring breathing and benzene (B151609) ring stretching modes, respectively. nih.gov Similar vibrations would be expected for the thiopyrylium analogue, with potential shifts due to the different electronic and mass effects of the sulfur heteroatom.

Table 4.2: Predicted IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| Aromatic C=C Stretch | 1650 - 1400 | Functional Group |

| C-H In-plane Bend | 1300 - 1000 | Fingerprint |

| C-H Out-of-plane Bend | 1000 - 650 | Fingerprint |

| Ring Breathing/Deformation | < 1300 | Fingerprint |

Nuclear Magnetic Resonance (NMR) Studies for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. By mapping the chemical environments of magnetically active nuclei like ¹H and ¹³C, NMR provides definitive information about the molecular skeleton and the connectivity of atoms.

Although specific experimental NMR data for this compound are not available in the reviewed literature, the expected chemical shifts can be inferred from its structure and data for analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic region.

The protons on the three phenyl rings would likely appear as complex multiplets between 7.0 and 9.0 ppm. The positive charge on the thiopyrylium ring would deshield these protons, shifting them downfield.

The two protons on the thiopyrylium ring itself (at positions 3 and 5) would be significantly deshielded due to the ring's aromaticity and positive charge, likely appearing at the downfield end of the aromatic region, potentially above 8.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide insight into the carbon framework.

The carbons of the phenyl rings are expected to resonate in the typical aromatic range of approximately 125–140 ppm.

The carbons of the thiopyrylium ring would be significantly deshielded. The C-S carbons (C2, C4, C6) attached to the phenyl groups would likely appear far downfield, potentially in the 160-180 ppm range, due to the positive charge and electronegativity effects. The C-H carbons of the thiopyrylium ring (C3, C5) would also be downfield compared to a neutral aromatic ring.

Table 4.3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

| ¹H | Phenyl Protons | 7.0 - 9.0 |

| ¹H | Thiopyrylium Protons (H3, H5) | > 8.5 |

| ¹³C | Phenyl Carbons | 125 - 140 |

| ¹³C | Thiopyrylium Carbons (C3, C5) | > 130 |

| ¹³C | Substituted Thiopyrylium Carbons (C2, C4, C6) | 160 - 180 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and torsional angles, as well as insights into how molecules pack together and interact in the crystalline lattice.

A search of the available scientific literature did not yield a reported crystal structure for this compound. Therefore, experimental details on its solid-state conformation and intermolecular interactions are not available.

Based on its molecular structure, one can hypothesize about its potential solid-state characteristics. The molecule is expected to be largely planar with respect to the central thiopyrylium ring, but the three phenyl groups will likely be twisted out of this plane to minimize steric hindrance. In the solid state, the packing of these cations would be dictated by a balance of forces, including:

Electrostatic Interactions: Strong attractive forces between the positively charged thiopyrylium cations and their counter-anions (e.g., perchlorate, tetrafluoroborate).

π-π Stacking: Interactions between the electron-rich aromatic systems of the phenyl and thiopyrylium rings of adjacent molecules.

C-H···π Interactions: Weak hydrogen bonding between C-H bonds of one molecule and the π-system of an adjacent molecule.

Without experimental data, the specific packing motifs and the nature of the dominant intermolecular interactions for this compound remain speculative.

Electrochemical Behavior and Redox Processes of 2,4,6 Triphenylthiopyrylium

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry and square wave voltammetry have been employed to characterize the electrochemical responses of the 2,4,6-triphenylthiopyrylium ion (TTP+). acs.org These investigations have been conducted in various media, including acetonitrile (B52724) (MeCN) with different electrolytes and aqueous solutions, as well as when the ion is immobilized on polymer film electrodes modified with zeolite Y. acs.org

As an electron-deficient species, the this compound cation readily accepts electrons, a property characterized by its reduction potentials. In an acetonitrile solution containing Bu4NPF6 as the electrolyte, TTP+ exhibits reduction processes at potentials of -0.25 V, -0.74 V, and -1.36 V versus a Saturated Calomel Electrode (SCE). acs.org The initial reduction at -0.25 V in aqueous electrolytes is characterized as a reversible one-electron transfer process. acs.org This electron-accepting ability is fundamental to its role in various chemical reactions.

While primarily known as an electron acceptor, the this compound cation can also undergo oxidation, thereby acting as an electron donor in certain contexts. The electrochemical characterization in a Bu4NPF6/MeCN medium has identified oxidation steps occurring at +0.85 V and +1.11 V. acs.org

Interactive Data Table: Redox Potentials of this compound (TTP+)

The following table summarizes the key redox potentials for TTP+ measured in an acetonitrile (MeCN) solution with Bu4NPF6 electrolyte, referenced against a Saturated Calomel Electrode (SCE). acs.org

| Process | Potential (V vs. SCE) | Type |

| Reduction 1 | -0.25 | Reversible |

| Reduction 2 | -0.74 | - |

| Reduction 3 | -1.36 | - |

| Oxidation 1 | +0.85 | - |

| Oxidation 2 | +1.11 | - |

Mechanistic Studies of Electrochemical Reactions

Mechanistic studies delve into the specific pathways of electron transfer and the nature of the transient species formed during the redox processes of this compound.

The electrochemical behavior of TTP+ involves distinct electron transfer pathways. In aqueous electrolytes, the cation undergoes a reversible one-electron transfer at -0.25 V. acs.org The process can be mediated by the environment, such as when TTP+ is incorporated into zeolite Y. acs.org This encapsulation can lead to different topological redox isomers associated with various sites within the zeolite structure, resulting in varied thick-layer and thin-layer electrochemical responses. acs.org The concept of electron transfer is also central to the properties of related pyrylium (B1242799) salts, where processes can be driven by an interaction between the organic cation and an associated inorganic anion. nih.govnih.gov

Influence of Counterions and Environment on Electrochemical Responses

The electrochemical behavior of this compound is significantly influenced by its immediate chemical environment, including the nature of the counterion and the solvent system. acs.org Studies have shown that the electrochemical response of TTP+ encapsulated in zeolite Y (TTP@Y) in an acetonitrile medium varies depending on the electrolyte used (e.g., LiClO4, Et4NClO4, and Bu4NPF6). acs.org

For instance, the electrochemistry of TTP@Y in contact with a Bu4NPF6/MeCN electrolyte is identical to that of TTP(BF4) in solution. acs.org However, this response is different from that observed in Et4NClO4/MeCN and LiClO4/MeCN electrolytes. acs.org Furthermore, when TTP@Y is in contact with aqueous electrolytes (such as LiNO3, NaNO3, and KNO3), it displays a reversible one-electron transfer, which contrasts with the adsorptive behavior seen when solid TTP(BF4) is attached directly to electrodes. acs.org This demonstrates that both the solvent and the specific counterions present play a crucial role in modulating the redox properties of the thiopyrylium (B1249539) cation. acs.org General studies on cationic species have also indicated that counterions can remain closely attached in solution, influencing the behavior of the cation.

Theoretical and Computational Studies on 2,4,6 Triphenylthiopyrylium

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting properties.

Molecular Orbital Analysis and Frontier Orbital (HOMO-LUMO) Energies

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's chemical reactivity and kinetic stability. For 2,4,6-triphenylthiopyrylium, MO analysis would reveal how the sulfur atom and phenyl rings contribute to these frontier orbitals, which are central to its chemical behavior.

Table 1: Hypothetical Frontier Orbital Energies for this compound Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published results for this specific molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Excited State Calculations

These calculations are crucial for understanding how the molecule interacts with light, governing its color and potential applications in photochemistry.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the excited states of molecules. It is widely used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions within the molecule, such as π-π* transitions involving the aromatic system.

Prediction of Photophysical Parameters and Electronic Transitions

Beyond predicting absorption spectra, TD-DFT can be used to calculate other important photophysical parameters. These include the oscillator strength, which indicates the intensity of an electronic transition, and the character of the transition (e.g., intramolecular charge transfer). These predictions are vital for designing molecules with specific optical properties for applications such as photosensitizers or components in organic electronics.

Table 2: Hypothetical Predicted Electronic Transitions for this compound Note: The following data is illustrative of typical outputs from TD-DFT calculations and is not based on published results for this specific molecule.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | 450 | 0.85 | π-π* |

| S0 → S2 | 350 | 0.15 | n-π* |

| S0 → S3 | 310 | 0.40 | π-π* |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, DFT can be used to construct a detailed reaction energy profile. This profile provides critical information about the feasibility of a proposed reaction mechanism, including its activation energy, which determines the reaction rate. For this compound, these methods could be used to explore its reactivity with nucleophiles or its role in photocatalytic cycles, providing a theoretical foundation for its synthetic applications.

Structure-Property Relationship Elucidation from Computational Models

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationships between the molecular structure of this compound and its physicochemical properties. These theoretical studies provide deep insights into the electronic structure, reactivity, and spectral characteristics of the molecule, complementing and explaining experimental observations.

A central concept in understanding these relationships is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity and a greater ease of electronic excitation, which often corresponds to absorption of light at longer wavelengths.

Computational studies have been performed to determine these key electronic parameters for this compound and its oxygen analogue, 2,4,6-triphenylpyrylium (B3243816). These calculations, often carried out using methods like TDDFT/B3LYP/6-31+G(d,p), reveal how the substitution of the oxygen heteroatom with sulfur significantly modulates the electronic properties. researchgate.net

The calculated energies of the frontier orbitals and the resulting energy gap provide a quantitative basis for understanding the compound's stability and electronic transitions.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -7.65 | -4.83 | 2.82 |

| 2,4,6-Triphenylpyrylium | -8.03 | -4.80 | 3.23 |

The data clearly indicates that this compound possesses a higher HOMO energy level and a smaller HOMO-LUMO gap compared to its pyrylium (B1242799) counterpart. researchgate.net The higher HOMO energy suggests that the thiopyrylium (B1249539) cation is more readily oxidized, acting as a better electron donor. The smaller energy gap is consistent with the bathochromic (red) shift observed in the absorption spectra of thiopyrylium salts relative to pyrylium salts, as less energy is required to promote an electron from the HOMO to the LUMO.

These computational models also predict the absorption maxima (λmax), which correlate directly with the color and photophysical properties of the compound. The calculated values align with experimental findings, validating the models' accuracy in predicting optical behavior.

Table 2: Calculated and Experimental Absorption Maxima (λmax)

| Compound | Calculated λmax (nm) |

|---|---|

| This compound | 439 |

| 2,4,6-Triphenylpyrylium | 384 |

The calculated red shift of 55 nm for the thiopyrylium salt compared to the pyrylium salt quantitatively demonstrates the influence of the sulfur heteroatom on the electronic structure. researchgate.net This structure-property relationship, elucidated by computational models, is fundamental to the rational design of new thiopyrylium-based materials with tailored optical and electronic properties for applications in fields such as photonics and sensor technology. researchgate.net

Applications of 2,4,6 Triphenylthiopyrylium in Advanced Materials and Technologies

Optoelectronic Devices

Optoelectronic devices rely on the interplay between light and electrical currents, making materials with tailored electronic properties highly valuable. The inherent charge and electron-transfer capabilities of 2,4,6-triphenylthiopyrylium suggest its potential in this domain.

While direct and extensive research on the integration of this compound into OLED and OPV devices is still an emerging area, the fundamental properties of the broader class of pyrylium (B1242799) and thiopyrylium (B1249539) salts are relevant. Organic molecules with favorable optical and electronic properties are increasingly sought for photonic and optoelectronic devices like OLEDs and OPVs. squarespace.com The operational efficiency of such devices is critically dependent on the charge transport characteristics of the materials used in their various layers. Given the demonstrated charge transport capabilities of this compound, it stands as a candidate for investigation in these technologies.

Research has shown that this compound can function as an effective mediator for charge transport. In one study, it was observed that the neutral radical of this compound is highly membrane-permeable, facilitating efficient transmembrane charge transport. This capability is crucial for the function of charge transport layers in electronic devices, which are designed to selectively facilitate the movement of either electrons or holes while blocking the opposing charge carrier.

The study revealed that the neutral radicals formed from this compound could mediate the highly efficient reduction of compounds, with quantum yields approaching unity. This high efficiency underscores its potential as a component in charge transport layers.

Table 1: Permeability Coefficients of this compound Species

| Species | Permeability Coefficient (P) (cm/s) |

|---|---|

| Neutral Radical | 10⁻⁴ – 2 x 10⁻⁵ |

| Cation | 10⁻¹⁰ |

This table illustrates the significant difference in membrane permeability between the neutral radical and the cationic form of this compound, highlighting the radical's suitability for charge transport across interfaces.

Non-Linear Optics (NLO) Materials

Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical phenomena. Materials with strong NLO responses are essential for applications in photonics and optical communications. The broader class of pyrylium salts has been investigated for such properties. nih.gov

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency are combined to generate a new photon with twice the energy. wikipedia.org Third Harmonic Generation (THG) is a similar process involving three photons. These phenomena are crucial for frequency conversion in lasers and other optical systems. While specific SHG and THG performance data for this compound are not extensively detailed in current literature, the general class of pyrylium and thiopyrylium salts is recognized for having NLO properties, making this an area for further investigation.

Two-photon absorption (2PA) is the simultaneous absorption of two photons to excite a molecule to a higher energy state. wikipedia.org This property is vital for applications like 3D microfabrication, high-resolution imaging, and photodynamic therapy. nih.govwashington.edu Research into related pyrylium compounds has demonstrated strong two-photon absorption-induced fluorescence. For instance, various 2,4,6-triphenylpyrylium (B3243816) derivatives exhibit significant 2PA cross-sections, measured in Göppert-Mayer (GM) units. squarespace.com

While specific 2PA cross-section values for this compound are not prominently available, the strong performance of its pyrylium analogues suggests that the thiopyrylium structure could also possess valuable 2PA properties, meriting further study to quantify its performance and potential for enhancement.

Photoinitiators and Photosensitizers in Polymerization

This compound and related compounds have been identified as effective photoinitiators and photosensitizers, particularly for visible-light-induced polymerization. researchgate.net In this role, the molecule absorbs light and initiates a chemical reaction, typically by acting as a photo-oxidant to generate a radical cation intermediate, which then starts the polymerization process.

The use of thiopyrylium salts in photoinitiating systems is a subject of ongoing research. researchgate.net These systems are advantageous due to their ability to be activated by visible light, which is often more desirable than UV light for certain applications, especially in biological contexts or for curing thicker materials. The mechanism typically involves photoinduced electron transfer, where the excited thiopyrylium salt accepts an electron from a monomer or another species, creating reactive radicals that propagate the polymerization chain. This capability makes this compound a valuable component for developing advanced photocurable materials such as coatings, adhesives, and 3D-printed structures.

Cationic Photopolymerization

Pyrylium salts are known to act as initiators in cationic photopolymerization processes. Upon absorbing light, they can trigger the polymerization of monomers such as epoxides. Their effectiveness is tied to their photophysical properties, which allow them to be activated by specific wavelengths of light, including those from UV- and Vis-LED sources researchgate.net.

Radical Photopolymerization and Hybrid Systems

In the realm of radical photopolymerization, triarylpyrylium and thiopyrylium compounds have been utilized as visible-light-induced photocatalysts and photoinitiators researchgate.net. They typically function as photooxidants, generating a radical cation intermediate that initiates the polymerization of monomers like acrylates researchgate.net. This capability extends to hybrid photopolymerization systems, which may involve both radical and cationic mechanisms simultaneously researchgate.netnih.gov. The use of these compounds in hybrid resins, often combining acrylates and epoxies, allows for rapid curing and the development of materials with tailored properties nih.govresearchgate.net.

Sensing and Detection Technologies

The unique chemical reactivity and photophysical properties of the thiopyrylium scaffold and its precursors are harnessed in the creation of advanced sensors.

Development of Chemical Sensors for Specific Analytes (e.g., sulfide (B99878) ions)

A notable application of 2,4,6-triphenylpyrylium salts is in the detection of sulfide ions (S²⁻). These pyrylium compounds act as effective derivatization reagents, reacting with sulfide ions to produce the corresponding this compound derivative researchgate.net. This transformation is accompanied by a distinct color change, allowing for visual detection researchgate.net. This principle has been successfully applied to develop a sensitive and selective thin-layer chromatography (TLC) system for sulfide anion detection researchgate.net. Derivatives of the parent compound react with sulfide ions to form thiopyrylium adducts that can be detected via methods like HPLC-DAD .

Below is a table summarizing the performance of a TLC system using a 2,4,6-triphenylpyrylium derivative for sulfide detection.

| Parameter | Finding | Source |

| Analyte | Sulfide Anions (S²⁻) | researchgate.net |

| Reagent | 4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium | researchgate.net |

| Product | Corresponding Thiopyrylium Salt (LN3) | researchgate.net |

| Detection Method | Thin-Layer Chromatography (TLC), in situ derivatization | researchgate.net |

| Visual Cue | Formation of a colored spot (blue) | researchgate.net |

| Detection Limit | 60 pmol/spot | researchgate.net |

Photoreceptive Elements in Optical Sensors

Related pyrylium salts have shown significant potential for use in optical sensing technologies. For instance, 2,4,6-triphenylpyrylium tetrachloroferrate exhibits reversible piezochromic behavior, meaning its color changes under high pressure nih.govnih.gov. This property is driven by an electron transfer between the anion and the organic pyrylium cation nih.govnih.gov. This multicolor switching capability makes such compounds excellent candidates for developing high-pressure sensing technologies and other optical sensors for extreme environments nih.govnih.gov.

Supramolecular Chemistry and Host-Guest Interactions (e.g., Zeolite Encapsulation)

The table below compares the initial efficiency of different TPTP+ based photocatalysts.

| Photocatalyst System | Relative Initial Efficiency | Stability/Reusability | Source |

| TPTP/MCM-41 | High | Low (largely decomposed) | researchgate.net |

| TPTP/SiO₂ | High | Low (largely decomposed) | researchgate.net |

| TPTP@Beta | Moderate | High (dye persists) | researchgate.net |

| TPTP@Y | Lower | High (dye persists) | researchgate.net |

Catalysis and Photoredox Catalysis

This compound and related triarylpyrylium salts are effective photoredox catalysts, capable of mediating a variety of organic reactions under visible light irradiation researchgate.netgpgcpurola.ac.in. In these processes, the pyrylium salt acts as a photosensitizer. Upon absorbing light, it can initiate single electron transfer (SET) processes with substrate molecules, generating reactive intermediates researchgate.netgpgcpurola.ac.in. This strategy has been applied to diverse organic syntheses, including cycloadditions and the formation of valuable heterocyclic scaffolds like pyrroles gpgcpurola.ac.in.

Furthermore, when encapsulated within zeolites, this compound acts as a robust heterogeneous photocatalyst. These solid-state systems have proven effective in the degradation of environmental pollutants such as phenol, aniline, and methyl parathion in aqueous solutions researchgate.netresearchgate.net. The catalytic cycle involves the photoexcited thiopyrylium cation initiating radical-based degradation pathways researchgate.net.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, HPLC)

Chromatography is a fundamental technique for separating and assessing the purity of chemical compounds. uvic.ca For 2,4,6-Triphenylthiopyrylium, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable tools.

Thin-Layer Chromatography (TLC)

TLC is a widely used, rapid, and cost-effective method for identifying compounds, determining their purity, and monitoring the progress of chemical reactions. wikipedia.orglibretexts.org In the context of this compound, TLC is particularly useful for visualizing its formation from its pyrylium (B1242799) analogue. The transformation of a 2,4,6-triphenylpyrylium (B3243816) salt into the corresponding this compound derivative upon reaction with sulfide (B99878) ions can be monitored on a TLC plate, where the product appears as a distinct yellow spot. researchgate.net

The separation on a TLC plate depends on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). khanacademy.org The choice of the mobile phase is critical for achieving good separation. For the separation of this compound derivatives from the parent pyrylium compounds, various solvent systems can be employed. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification under specific chromatographic conditions. libretexts.org

| Solvent System (v/v) | Stationary Phase | Application |

|---|---|---|

| Toluene-Acetone (9:1) | Silica Gel | Separation of 2,4,6-triphenylpyrylium and this compound |

| Dichloromethane-Methanol (95:5) | Silica Gel | Resolution of analytes with differing polarities |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to TLC. sielc.com It utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. While specific HPLC methods for this compound are not extensively detailed in the literature, methods developed for the analogous 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) can be adapted. A reverse-phase (RP) HPLC method can be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.com

For instance, 2,4,6-triphenylpyrylium tetrafluoroborate can be analyzed using a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is suitable for assessing the purity of the compound and for isolating impurities in preparative separations. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, impurity isolation |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and elucidating the structure of compounds. shimadzu-webapp.eu For ionic compounds like this compound, techniques such as Fast Atom Bombardment (FAB) mass spectrometry are particularly well-suited. rsc.org

FAB-MS allows for the analysis of non-volatile and thermally labile compounds. Studies on various pyrylium and thiopyrylium (B1249539) salts have shown that FAB-MS spectra are typically characterized by prominent peaks corresponding to the intact cation. rsc.org This allows for the unambiguous confirmation of the molecular ion.

The exact mass of the this compound cation (C₂₃H₁₇S⁺) can be calculated based on the monoisotopic masses of its constituent elements. This high-resolution mass spectrometry (HRMS) data provides definitive confirmation of the elemental composition. For the analogous 2,4,6-triphenylpyrylium cation (C₂₃H₁₇O⁺), the experimentally found mass is 309.1284, which closely matches the calculated mass of 309.1273. rsc.org

| Compound | Molecular Formula | Calculated Exact Mass [M]⁺ (Da) | Reference |

|---|---|---|---|

| 2,4,6-Triphenylpyrylium | C₂₃H₁₇O⁺ | 309.1279 | nih.gov |

| This compound | C₂₃H₁₇S⁺ | 325.1045 | Calculated |

The fragmentation of thiopyrylium salts under mass spectrometric conditions is generally low, but significant fragment ions can be observed, which are related to the substituents on the heterocyclic ring. rsc.org The analysis of these fragmentation patterns can provide valuable structural information. While 2,4,6-triphenylpyrylium salts are also used as derivatization reagents to enhance the ionization efficiency of other molecules like peptides in LC-MS analysis, the direct mass spectrometric analysis of the thiopyrylium cation itself is crucial for its own characterization. shimadzu-webapp.euresearchgate.net

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org These methods are based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Pyrylium and thiopyrylium salts are known to possess strong absorption and fluorescence properties. researchgate.net The UV-Vis absorption spectrum of a compound is a plot of its absorbance versus wavelength and is characteristic of that compound. The absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate have been recorded in different solvents, showing distinct absorption bands. researchgate.net For example, in dichloromethane, it exhibits absorption maxima that can be utilized for quantification. researchgate.net

Similarly, this compound is expected to have a characteristic UV-Vis spectrum. The wavelength of maximum absorbance (λmax) can be determined, and a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This calibration curve can then be used to determine the concentration of this compound in unknown samples. The investigation of the piezochromic behavior of a 2,4,6-triphenylpyrylium salt using UV-Vis spectroscopy highlights the utility of this technique in studying the electronic properties of these compounds. nih.govnih.gov

| Solvent | Absorption Maxima (λmax, nm) | Application |

|---|---|---|

| Dichloromethane | ~375, ~410 | Quantitative Analysis |

| Acetonitrile | ~360, ~405 | Quantitative Analysis |

The fluorescence properties of thiopyrylium salts also open up the possibility of using spectrofluorometry for quantitative analysis, which can offer higher sensitivity and selectivity compared to absorption spectroscopy. researchgate.net

Future Research Directions and Emerging Opportunities for 2,4,6 Triphenylthiopyrylium

Development of Novel and Efficient Synthetic Strategies

The synthesis of pyrylium (B1242799) and thiopyrylium (B1249539) salts has been a subject of extensive research. researchgate.net Traditional methods for synthesizing 2,4,6-triarylpyrylium salts, which are precursors to their thiopyrylium counterparts, often rely on harsh acidic conditions and the use of large volumes of organic solvents. researchgate.netthieme-connect.com Future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic routes.

Key areas of development include:

Greener Synthetic Protocols: There is a growing demand for synthetic methods that minimize environmental impact. Recent work has demonstrated the synthesis of substituted triphenylpyrylium salts using milder acids like methanesulfonic acid in conjunction with a dehydrating agent, followed by a simple aqueous workup. researchgate.netthieme-connect.com This approach avoids the need for copious, environmentally harmful organic solvents. researchgate.netthieme-connect.com Future strategies for 2,4,6-triphenylthiopyrylium could adapt these greener principles, potentially utilizing solvent-free reaction conditions or recyclable catalysts. derpharmachemica.com

One-Pot Syntheses: One-pot condensation reactions have proven effective for the efficient synthesis of related heterocyclic compounds like 2,4,6-triaryl pyridines. derpharmachemica.comsemanticscholar.org Applying this methodology to the synthesis of this compound from readily available starting materials could significantly improve efficiency and reduce waste.

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of reaction control, scalability, and safety. A flow method for the rapid synthesis of 2,4,6-triarylpyrylium tetrafluoroborates has been developed, demonstrating the potential for much faster reactions under superheated conditions compared to batch processes. nih.gov Adapting these flow protocols for the synthesis of this compound could lead to higher yields and purity in shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines, demonstrating its potential to accelerate reaction rates and improve yields. semanticscholar.org Exploration of microwave-assisted synthesis for this compound could offer a more rapid and energy-efficient alternative to conventional heating methods.

| Synthetic Strategy | Potential Advantages |

| Greener Protocols | Reduced use of hazardous solvents, milder reaction conditions. researchgate.netthieme-connect.com |

| One-Pot Syntheses | Increased efficiency, reduced waste and purification steps. derpharmachemica.comsemanticscholar.org |

| Flow Chemistry | Enhanced reaction control, scalability, and safety. nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. semanticscholar.org |

Exploration of New Application Domains in Materials Science and Technology

The distinct photophysical properties of thiopyrylium salts, including their strong fluorescence emission, make them highly attractive for various applications in materials science. researchgate.net Future research is expected to uncover new and innovative uses for this compound.

Emerging application areas include:

Advanced Photocatalysis: Triarylpyrylium salts are recognized as effective visible-light-induced photocatalysts and photoinitiators. researchgate.netsigmaaldrich.com They can act as potent photooxidants, generating radical cation intermediates for various organic transformations. researchgate.net Future work could explore the use of this compound in novel photocatalytic reactions, such as ring-opening metathesis polymerization (ROMP) and photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. researchgate.net

Sensors and Molecular Probes: The fluorescence of pyrylium and thiopyrylium salts is sensitive to their molecular structure and environment. researchgate.net This property can be harnessed to develop fluorescent probes for detecting specific analytes or monitoring changes in biological systems.

Organic Light-Emitting Diodes (OLEDs): The strong luminescence of these compounds suggests their potential as emitters in OLEDs. Research could focus on tuning the chemical structure of this compound to achieve emission in different regions of the visible spectrum.